路塔瑞丁

描述

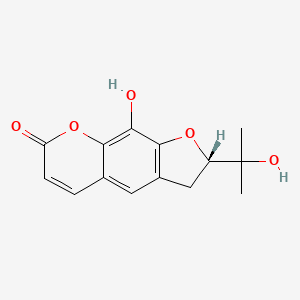

Rutaretin is a naturally occurring compound that belongs to the class of coumarins. It is derived from the reaction of fasutic acid (Fusaric acid) with the orange pigment rutin. Rutaretin is characterized by its white crystalline solid form and is soluble in alcohols and organic solvents .

科学研究应用

Rutaretin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, perfumes, and other industrial products .

作用机制

Target of Action

Rutaretin primarily targets the enzyme phosphatidate phosphohydrolase . This enzyme plays a crucial role in the metabolism of phosphatidylcholine, a major component of cell membranes .

Mode of Action

Rutaretin exerts its effect by inhibiting phosphatidate phosphohydrolase , thereby preventing the hydrolysis of phosphatidylcholine . This inhibition leads to an increase in intracellular levels of glycerol-3-phosphate .

Biochemical Pathways

The inhibition of phosphatidate phosphohydrolase alters the metabolic pathway of phosphatidylcholine. The increased levels of glycerol-3-phosphate can affect various biochemical pathways, including lipid metabolism .

Pharmacokinetics

It’s known that rutaretin is relatively poorly absorbed in the intestines . More research is needed to fully understand the ADME properties of Rutaretin and their impact on its bioavailability.

Result of Action

The inhibition of phosphatidate phosphohydrolase by Rutaretin and the subsequent increase in glycerol-3-phosphate levels can have various molecular and cellular effects. For instance, Rutaretin has been shown to have hypoglycemic effects in mice . .

Action Environment

The action, efficacy, and stability of Rutaretin can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the absorption and metabolism of Rutaretin Additionally, factors such as pH and temperature can influence the stability and activity of Rutaretin

生化分析

Biochemical Properties

Rutaretin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Rutaretin has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, Rutaretin interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions highlight the potential of Rutaretin as a therapeutic agent in managing oxidative stress-related conditions.

Cellular Effects

Rutaretin exerts various effects on different types of cells and cellular processes. It has been reported to induce apoptotic cell death in cancer cell lines, including lung, renal, breast, and leukemia cells . Rutaretin influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by affecting cell cycle phases and inducing apoptosis . These cellular effects underscore the potential of Rutaretin as an anticancer agent.

Molecular Mechanism

The molecular mechanism of Rutaretin involves several key interactions at the molecular level. Rutaretin binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit histone deacetylases, thereby affecting gene expression by altering histone acetylation patterns . Additionally, Rutaretin can modulate the activity of transcription factors, influencing the expression of genes involved in cell proliferation and apoptosis . These molecular interactions contribute to the diverse biological activities of Rutaretin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rutaretin can change over time. Studies have shown that Rutaretin is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to Rutaretin can lead to cumulative effects on cellular function. For example, prolonged treatment with Rutaretin has been observed to enhance its anticancer activity by inducing sustained apoptosis in cancer cells . These temporal effects highlight the importance of considering the duration of exposure when evaluating the efficacy of Rutaretin.

Dosage Effects in Animal Models

The effects of Rutaretin vary with different dosages in animal models. At lower doses, Rutaretin exhibits therapeutic effects, such as antioxidant and anticancer activities . At higher doses, Rutaretin can induce toxic or adverse effects. For instance, high doses of Rutaretin have been associated with hepatotoxicity and nephrotoxicity in animal models . These dosage-dependent effects emphasize the need for careful dose optimization in therapeutic applications of Rutaretin.

Metabolic Pathways

Rutaretin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of glucose synthase kinase-3 and oxidative stress-dependent pathways . Additionally, Rutaretin can influence metabolic flux and metabolite levels, contributing to its diverse biological activities. These interactions with metabolic pathways highlight the potential of Rutaretin in managing metabolic disorders.

Transport and Distribution

Rutaretin is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys . The transport and distribution of Rutaretin are influenced by its interactions with membrane transporters, which facilitate its uptake and localization within cells . These factors play a crucial role in determining the bioavailability and therapeutic efficacy of Rutaretin.

Subcellular Localization

The subcellular localization of Rutaretin affects its activity and function. Rutaretin has been found to localize in various cellular compartments, including the nucleus and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct Rutaretin to these compartments . The subcellular localization of Rutaretin is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

准备方法

Synthetic Routes and Reaction Conditions

Rutaretin can be synthesized through the reaction of fasutic acid with rutin. The specific reaction conditions for this synthesis involve the use of organic solvents and controlled temperature settings to ensure the formation of the desired product .

Industrial Production Methods

The industrial production of Rutaretin typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to isolate the compound from by-products and impurities .

化学反应分析

Types of Reactions

Rutaretin undergoes various chemical reactions, including:

Oxidation: Rutaretin can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in Rutaretin.

Substitution: Substitution reactions can introduce new functional groups into the Rutaretin molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Rutaretin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

相似化合物的比较

Rutaretin is unique among coumarins due to its specific structural features and biological activities. Similar compounds include:

Umbelliferone: Known for its antioxidant and anti-inflammatory properties.

Scopoletin: Exhibits antimicrobial and anticancer activities.

Psoralen: Used in the treatment of skin disorders like psoriasis and vitiligo

These compounds share some similarities with Rutaretin but differ in their specific chemical structures and biological effects, highlighting the uniqueness of Rutaretin in scientific research and applications .

属性

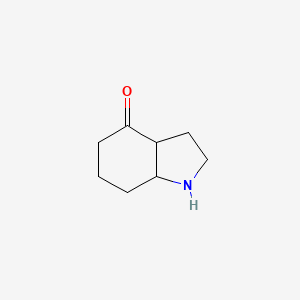

IUPAC Name |

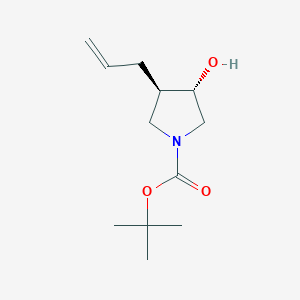

(2S)-9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-14(2,17)9-6-8-5-7-3-4-10(15)19-12(7)11(16)13(8)18-9/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFQELHSZVFPDZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930259 | |

| Record name | 9-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13895-92-6 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-9-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013895926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the biosynthetic pathway of Rutaretin in Ruta graveolens?

A1: Research suggests that Rutaretin biosynthesis in Ruta graveolens involves a complex pathway with multiple intermediates. While the exact pathway remains to be fully elucidated, studies indicate that umbelliferone plays a crucial role. [] Trapping experiments show that marmesin, another furanocoumarin, is efficiently converted into Rutaretin. [] This suggests that marmesin acts as a direct precursor in the biosynthetic pathway. Further research suggests that other furanocoumarins like psoralen, xanthotoxin, and bergapten might also be involved through methoxylation and demethoxylation reactions. []

Q2: What is the molecular structure and formula of Rutaretin?

A2: Rutaretin's molecular formula is C16H14O5. Its structure comprises a furan ring fused with a coumarin moiety. Specifically, it is a 7-hydroxycoumarin with a furan ring attached at the 6 and 7 positions, and a methoxy group at position 8. [, ]

Q3: What is the role of Rutaretin in Ruta graveolens?

A3: While its exact function in the plant remains unclear, Rutaretin, like other furanocoumarins, is thought to contribute to the plant's defense mechanisms against herbivores and pathogens. [] Furanocoumarins are known for their phototoxic properties, which can deter insects and other organisms from feeding on the plant. []

Q4: Are there any known structural analogs of Rutaretin with biological activity?

A5: Yes, several structural analogs of Rutaretin exist, including marmesin, xanthotoxin, and bergapten. These compounds share the core furanocoumarin structure but differ in their substituents. [, ] They exhibit various biological activities, such as anti-inflammatory, anti-cancer, and phototoxic effects. Studying these analogs can provide insights into structure-activity relationships and aid in developing new drugs or pesticides.

Q5: What analytical methods are used to identify and quantify Rutaretin?

A6: Various techniques, including chromatography and spectroscopy, are used to identify and quantify Rutaretin. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly employed to separate and quantify Rutaretin in plant extracts. [] Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of Rutaretin. [, ]

Q6: Has the crystal structure of Rutaretin been determined?

A7: Yes, the crystal structure of Rutaretin has been solved using X-ray crystallography. [] This analysis revealed that Rutaretin crystallizes in the monoclinic space group C2. The crystal structure provides valuable information about the molecule's three-dimensional conformation, bond lengths, and angles, which can be crucial for understanding its interactions with biological targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)

![IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)-](/img/structure/B600113.png)